![molecular formula C14H15BrN2O2 B2577137 1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 1160248-50-9](/img/structure/B2577137.png)
1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention due to their biological activity against cancer cells, microbes, and various disorders in the human body . Piperidine is another essential heterocyclic system used in drug production . Its derivatives show several important pharmacophoric features and are utilized in different therapeutic applications .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of the chemical community due to the importance of this ring system . Various methods of synthesis have been investigated, including palladium-catalyzed intramolecular amination . Similarly, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Indoles and piperidines are both heterocyclic compounds. Indoles are found in proteins in the form of amino acids, such as tryptophan . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Palladium-catalyzed intramolecular amination of arenes is one of the reactions used in the synthesis of indoline derivatives . This reaction tolerates a wide range of functional groups, including acetyl, cyano, and nitro .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient Synthesis Approaches
The synthesis of spirocyclic oxindole analogues, such as 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, has been achieved through scalable methods. Key steps include dianion alkylation and cyclization, demonstrating the compound's utility in synthesizing complex molecular structures without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Organocatalytic Asymmetric Synthesis
The compound has been used in organocatalytic asymmetric Michael-Michael cascade reactions to construct highly functionalized N-fused piperidinoindoline derivatives. This method offers good yields and excellent enantioselectivities, showcasing the compound's versatility in creating complex molecules with multiple stereocenters (Zhao et al., 2014).
Pharmacological Applications
c-Met/ALK Inhibitors
Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized, showing significant potential as c-Met/ALK dual inhibitors. These compounds, like SMU-B, demonstrate pharmacodynamics effects by inhibiting c-Met phosphorylation in vivo and significant tumor growth inhibition in gastric carcinoma models, highlighting their therapeutic potential (Li et al., 2013).
Antimicrobial and Antitumor Activity
Antimicrobial and Antitumor Derivatives
Research into selenium-containing dispiro indolinones based on 2-selenoxo-imidazolidin-4-ones has shown that these compounds exhibit cytotoxic activity comparable to their oxygen and sulfur-containing counterparts. Certain derivatives demonstrated considerable in vitro cytotoxicity against cancer cell lines, suggesting a potential indirect p53-dependent mechanism of action (Novotortsev et al., 2021).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole-based compounds are known to interact with their targets through various mechanisms, often involving cycloaddition reactions . These reactions are atom-economical and considered green reactions .
Biochemical Pathways
Indole-based compounds are known to be involved in a wide array of biochemical pathways . They contribute to the construction of complex and biologically relevant heterocyclic compounds .
Result of Action
Indole-based compounds are known to exhibit various biologically vital properties .
Direcciones Futuras
Propiedades
IUPAC Name |
1'-acetyl-6-bromospiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9(18)17-6-4-14(5-7-17)11-3-2-10(15)8-12(11)16-13(14)19/h2-3,8H,4-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYSQYDYYPSVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


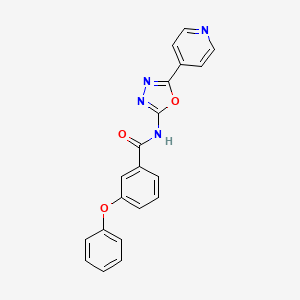



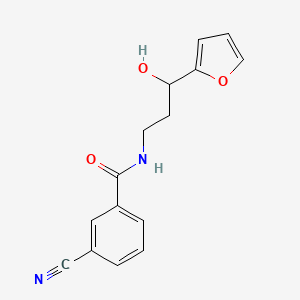
![3-[[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2577070.png)
![3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2577071.png)
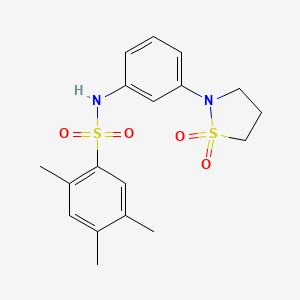
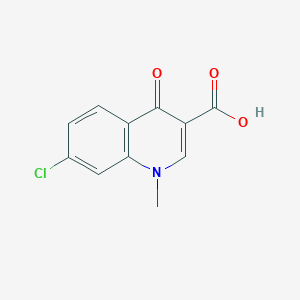
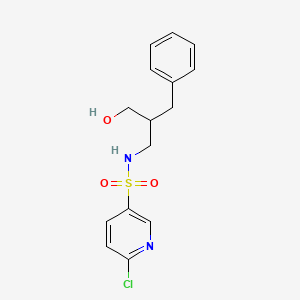

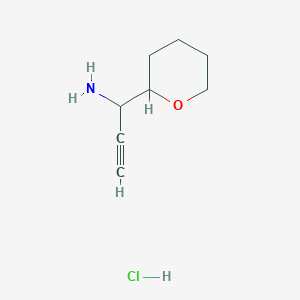
![2-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2577077.png)